Oxirane, 2-methyl-, polymer with carbon dioxide, alternating

説明

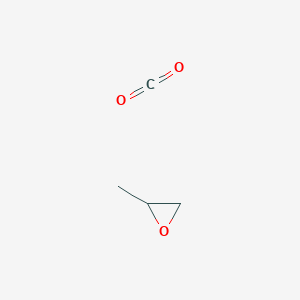

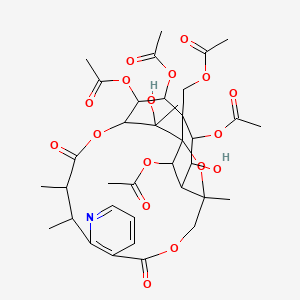

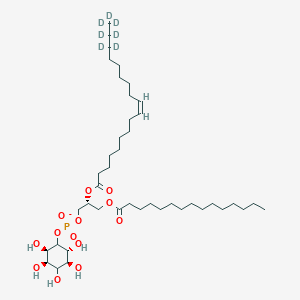

Oxirane, 2-methyl-, polymer with carbon dioxide, alternating is a type of polymer that has been gaining attention in recent years due to its unique properties and potential applications. This polymer is formed through the alternating reaction of carbon dioxide and epoxides, resulting in a highly versatile material that can be used in a variety of scientific research applications.

科学的研究の応用

Synthesis and Green Chemistry : The selective gas–solid phase fixation of carbon dioxide into oxirane-containing polymers without crosslinking reactions represents a significant advancement in green chemistry. This process is notable for its selectivity and adherence to first-order kinetics (Ochiai, Iwamoto, & Endo, 2006).

Material Science and Biomedicine Applications : The catalyzed copolymerization process of oxiranes and carbon dioxide using homogeneous metal catalysts is significant for the commercial production of degradable polymeric materials derived from renewable resources. This has applications in material science and biomedicine (Zhang, Wu, & Darensbourg, 2020).

Poly(propylene carbonate) Production : The copolymerization of carbon dioxide with propylene oxide in the presence of alkylmetal compounds and pyrogallol leads to the production of poly(propylene carbonate), a significant polymer with applications in various industrial sectors (Rokicki & Kuran, 1979).

Green Polyurethanes : The catalytic chemical fixation of carbon dioxide by carbonation of oxiranes and polyols offers a green chemistry route to environmentally benign cyclic carbonates and green polyurethanes. This method avoids hazardous and highly moisture-sensitive isocyanates, leading to safer production processes (Blattmann, Fleischer, Bähr, & Mülhaupt, 2014).

Utilization of Industrial CO2 Waste Streams : The incorporation of industrial post-combustion CO2 waste streams into the copolymerization process with renewable feedstocks like alkylene oxides and limonene oxide is a significant step toward sustainable polymer production (Poland & Darensbourg, 2017).

Polymer Processing in Carbon Dioxide : Innovative polymer processing techniques using carbon dioxide as a solvent have been explored. This includes the preparation of energetic polymers and a Viton-based pyrotechnic, representing an environmentally friendlier approach to polymer processing (Farncomb & Nauflett, 1998).

作用機序

Action Environment

The action, efficacy, and stability of “Oxirane, 2-methyl-, polymer with carbon dioxide, alternating” can be influenced by various environmental factors . For instance, its solubility can vary depending on the EO/PO number, which could impact its action and efficacy . Additionally, it is stable under normal conditions, but can react with strong oxidants .

特性

InChI |

InChI=1S/C3H6O.CO2/c1-3-2-4-3;2-1-3/h3H,2H2,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYNXBRMPSQXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113567-51-4, 25511-85-7 | |

| Details | Compound: Oxirane, 2-methyl-, polymer with carbon dioxide | |

| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113567-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Oxirane, 2-methyl-, polymer with carbon dioxide | |

| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25511-85-7 | |

| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)

![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)